2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride
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Overview
Description
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoroethoxy groups attached to a benzene ring, along with a sulfonyl chloride group
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biological systems .
Mode of Action
Sulfonyl chlorides are typically reactive and can form sulfonamides or sulfonic esters when they encounter amines or alcohols, respectively . This reactivity might influence its interaction with biological targets.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of 1,3,4-oxadiazole derivatives, which have shown potential anti-cancer and anti-diabetic properties
Cellular Effects
Derivatives of this compound have shown potential anti-cancer and anti-diabetic properties
Molecular Mechanism
Derivatives of this compound have shown binding interactions with proteins AURKA and VEGFR-2, which could potentially explain their anti-cancer and anti-diabetic properties .
Dosage Effects in Animal Models
Derivatives of this compound have shown potential anti-diabetic activity in Drosophila melanogaster, a model organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2,5-dihydroxybenzenesulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound shares the trifluoroethoxy groups but has a carboxylic acid group instead of a sulfonyl chloride group.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with trifluoromethyl groups instead of trifluoroethoxy groups.
Uniqueness
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both trifluoroethoxy groups and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Biological Activity
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride (CAS No. 152457-95-9) is a sulfonyl chloride compound with significant applications in medicinal chemistry and material science. Its unique trifluoroethoxy groups confer distinctive physical and chemical properties that enhance its biological activities, particularly in the fields of oncology and diabetes research.
- Molecular Formula : C10H7ClF6O4S
- Molecular Weight : 372.67 g/mol
- IUPAC Name : 2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anti-cancer and anti-diabetic agent. The following sections detail specific research findings and case studies that elucidate its biological activity.
Anti-Cancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Glioblastoma Cells
A study investigated the efficacy of synthesized thiazolidin-4-one derivatives containing the 2,5-bis(2,2,2-trifluoroethoxy) moiety against glioblastoma cells (LN229). The findings included:
- Cytotoxicity Assays : The MTT assay revealed that certain derivatives exhibited IC50 values indicative of potent anti-cancer activity:
- Compound 5b : IC50 = 10.14 µM (51.58% cell death)
- Compound 5d : IC50 = 8.141 µM (50.12% cell death)
- Compound 5m : IC50 = 10.48 µM (53.65% cell death)
These results suggest that the incorporation of the trifluoroethoxy group enhances the cytotoxic properties of the compounds against glioblastoma cells .
The mechanism underlying the anti-cancer activity involves inducing apoptosis through DNA damage. The treatment with these compounds resulted in extensive fragmentation of nuclear DNA, confirmed by TUNEL assays showing significant apoptosis in treated groups compared to controls .
Anti-Diabetic Activity
In addition to its anti-cancer properties, the compound has shown promise in managing diabetes.
Case Study: Drosophila Model
In vivo studies using genetically modified diabetic Drosophila melanogaster demonstrated that specific derivatives significantly lowered glucose levels:
- Compound 5d and Compound 5f were identified as effective α-glucosidase inhibitors.
- The treated diabetic flies exhibited a marked reduction in glucose levels compared to control groups.
This suggests that the trifluoroethoxy groups facilitate interaction with metabolic enzymes, contributing to their hypoglycemic effects .
Summary of Biological Activities
Activity Type | Compound | IC50 (µM) | Effectiveness |
---|---|---|---|
Anti-Cancer | Compound 5b | 10.14 | Moderate cytotoxicity |
Compound 5d | 8.141 | Significant cytotoxicity | |
Compound 5m | 10.48 | Significant cytotoxicity | |
Anti-Diabetic | Compound 5d | N/A | Significant glucose reduction |
Compound 5f | N/A | Significant glucose reduction |
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF6O4S/c11-22(18,19)8-3-6(20-4-9(12,13)14)1-2-7(8)21-5-10(15,16)17/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHAULDYIPVTOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371110 |
Source
|
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152457-95-9 |
Source
|
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.